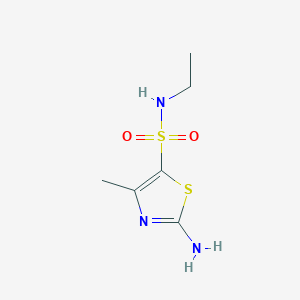
3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Metoxifenil)-1-metilpiperidin-3-amina es un compuesto químico que pertenece a la clase de los derivados de la piperidina. Este compuesto se caracteriza por la presencia de un grupo metoxilo unido a un anillo fenilo, que a su vez está conectado a un anillo de piperidina. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios científicos y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Metoxifenil)-1-metilpiperidin-3-amina generalmente implica la reacción de 3-metoxibenzaldehído con metilamina y un derivado de la piperidina. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como paladio sobre carbono. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar métodos más escalables como la síntesis de flujo continuo. Este método permite la producción eficiente de grandes cantidades del compuesto mediante la alimentación continua de los reactivos a un reactor y la recolección del producto. El uso de sistemas automatizados y técnicas avanzadas de monitoreo garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Metoxifenil)-1-metilpiperidin-3-amina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El compuesto se puede reducir para formar una amina secundaria.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: La halogenación se puede lograr utilizando reactivos como bromo (Br2) o cloro (Cl2) en condiciones ácidas.
Principales productos formados
Oxidación: Formación de 3-(3-Hidroxifenil)-1-metilpiperidin-3-amina.
Reducción: Formación de clorhidrato de 3-(3-Metoxifenil)-1-metilpiperidin-3-amina.
Sustitución: Formación de 3-(3-Halofenil)-1-metilpiperidin-3-amina.
Aplicaciones Científicas De Investigación
3-(3-Metoxifenil)-1-metilpiperidin-3-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles efectos en sistemas biológicos, incluida su interacción con enzimas y receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 3-(3-Metoxifenil)-1-metilpiperidin-3-amina implica su interacción con objetivos moleculares específicos como receptores y enzimas. El compuesto puede actuar como un agonista o antagonista, modulando la actividad de estos objetivos e influenciando varias vías bioquímicas. Las vías exactas y los objetivos moleculares involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
3-Metoxifenciclidina: Comparte una estructura de metoxifenilo similar pero difiere en su sustitución del anillo de piperidina.
3-Metoxifenol: Contiene un grupo metoxilo unido a un anillo de fenol, careciendo de la estructura de piperidina.
Capsaicina: Contiene un grupo metoxifenilo pero tiene una estructura y función general diferentes .
Unicidad
3-(3-Metoxifenil)-1-metilpiperidin-3-amina es único debido a su combinación específica de un grupo metoxifenilo y un anillo de piperidina. Esta estructura única imparte propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-15-8-4-7-13(14,10-15)11-5-3-6-12(9-11)16-2/h3,5-6,9H,4,7-8,10,14H2,1-2H3 |
Clave InChI |
VXXZUBIJTUJGLL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)(C2=CC(=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)













